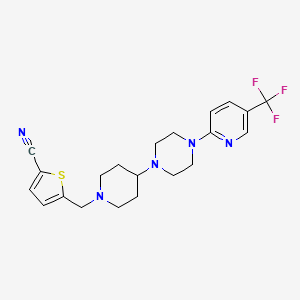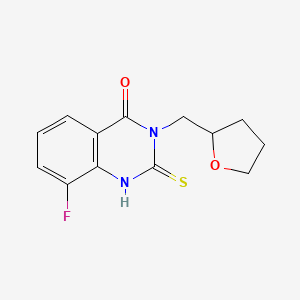![molecular formula C14H11Cl2N3OS B2498518 N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide CAS No. 1355826-09-3](/img/structure/B2498518.png)
N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide, commonly known as DCM, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as thiazoles, which have been shown to have a wide range of biological activities. In recent years, DCM has gained attention for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
作用机制
The exact mechanism of action of DCM is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, DCM has been shown to inhibit the activity of the enzyme protein kinase CK2, which plays a key role in regulating cell growth and survival.
Biochemical and physiological effects:
DCM has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. It has also been shown to have a protective effect on the liver, making it a potential candidate for the treatment of liver disease.
实验室实验的优点和局限性
One of the advantages of using DCM in lab experiments is its relatively low toxicity. It has been shown to have a low level of toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using DCM in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are a number of potential future directions for research on DCM. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for DCM in cancer patients. Another area of interest is its potential use in the treatment of inflammatory disorders. Studies are needed to determine the mechanism of action of DCM in these diseases and to identify potential side effects. Finally, further research is needed to develop more efficient methods of synthesis for DCM, which could help to make it more widely available for research purposes.
合成方法
DCM can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzonitrile with 2-aminothiazole in the presence of a suitable base. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
科学研究应用
DCM has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, DCM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
属性
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-10-3-1-2-9(14(10)16)11(8-17)19-12(20)4-5-13-18-6-7-21-13/h1-3,6-7,11H,4-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHRPIUSDMDOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)CCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)
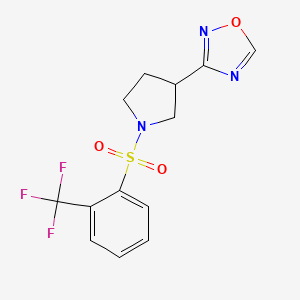

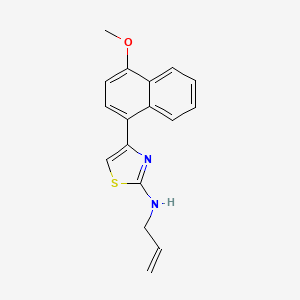
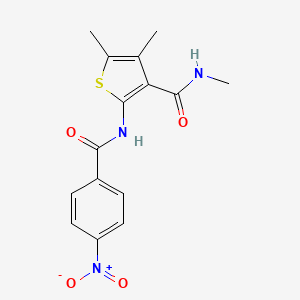

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)


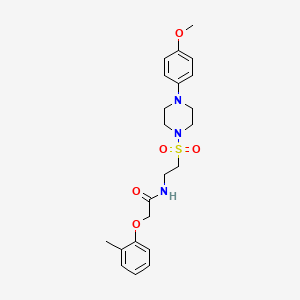
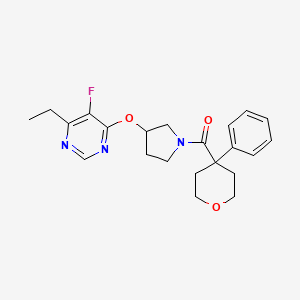
![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)
